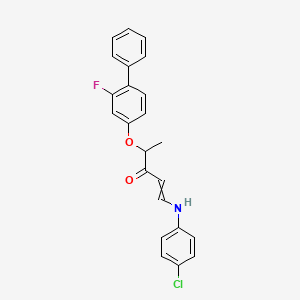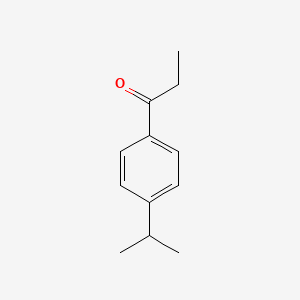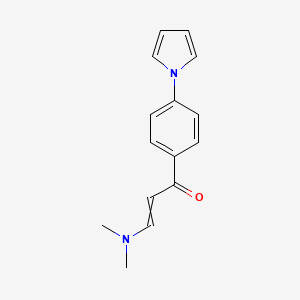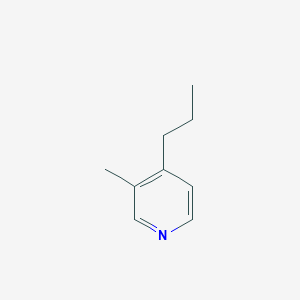
1-(4-Chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is a synthetic organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Moiety: The initial step involves the synthesis of the 2-fluoro[1,1’-biphenyl]-4-yl group through a Suzuki-Miyaura cross-coupling reaction between 2-fluorophenylboronic acid and 4-bromobiphenyl.
Synthesis of the Pentenone Backbone: The next step involves the formation of the pentenone backbone through a Claisen-Schmidt condensation reaction between 4-chloroaniline and 4-hydroxy-1-penten-3-one.
Coupling of the Moieties: The final step is the coupling of the biphenyl moiety with the pentenone backbone through an etherification reaction, resulting in the formation of (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroanilino group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted anilines or ethers.
科学研究应用
Chemistry
In chemistry, (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is investigated for its potential therapeutic effects. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The mechanism of action of (E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Protein Binding: Binding to specific proteins, altering their function or stability.
相似化合物的比较
Similar Compounds
- (E)-1-(4-chloroanilino)-4-[(2-chloro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one
- (E)-1-(4-chloroanilino)-4-[(2-methyl[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one
- (E)-1-(4-chloroanilino)-4-[(2-ethyl[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one
Uniqueness
(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]-1-penten-3-one is unique due to the presence of the fluoro substituent on the biphenyl moiety. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C23H19ClFNO2 |
|---|---|
分子量 |
395.9 g/mol |
IUPAC 名称 |
1-(4-chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one |
InChI |
InChI=1S/C23H19ClFNO2/c1-16(23(27)13-14-26-19-9-7-18(24)8-10-19)28-20-11-12-21(22(25)15-20)17-5-3-2-4-6-17/h2-16,26H,1H3 |
InChI 键 |
MIGPSMVPSKDBFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C=CNC1=CC=C(C=C1)Cl)OC2=CC(=C(C=C2)C3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Fluoropropoxy)phenyl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B1308064.png)

![2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1308069.png)
![Ethyl 4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]-2-butenoate](/img/structure/B1308070.png)
![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)-2-propenenitrile](/img/structure/B1308071.png)

![3-[(E)-(3-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1308074.png)

![propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1308087.png)
![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)
![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid](/img/structure/B1308097.png)


